DL-Homocysteine, 90per cent DL-Homocysteine, 90per cent Homocysteine, also known as Hcy or homo-cys, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Homocysteine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Homocysteine has been found throughout most human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, homocysteine is primarily located in the cytoplasm. Homocysteine exists in all eukaryotes, ranging from yeast to humans. Homocysteine participates in a number of enzymatic reactions. In particular, Betaine and homocysteine can be converted into dimethylglycine and L-methionine through the action of the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, L-Serine and homocysteine can be converted into L-cystathionine; which is mediated by the enzyme cystathionine beta-synthase. Furthermore, Betaine and homocysteine can be converted into dimethylglycine and L-methionine through its interaction with the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Homocysteine and 5-methyltetrahydrofolic acid can be converted into L-methionine and tetrahydrofolic acid through its interaction with the enzyme methionine synthase. Furthermore, 5-Methyltetrahydrofolic acid and homocysteine can be converted into tetrahydrofolic acid and L-methionine through the action of the enzyme methionine synthase. Finally, Homocysteine and L-serine can be converted into L-cystathionine through its interaction with the enzyme cystathionine beta-synthase. In humans, homocysteine is involved in the sarcosine oncometabolite pathway, the methionine metabolism pathway, the betaine metabolism pathway, and catecholamine biosynthesis pathway. Homocysteine is also involved in several metabolic disorders, some of which include the NON ketotic hyperglycinemia pathway, methylenetetrahydrofolate reductase deficiency (MTHFRD), the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, and the hypermethioninemia pathway. Outside of the human body, homocysteine can be found in a number of food items such as acerola, walnut, chinese bayberry, and passion fruit. This makes homocysteine a potential biomarker for the consumption of these food products. Homocysteine is a potentially toxic compound. Homocysteine has been found to be associated with several diseases known as continuous ambulatory peritoneal dialysis, alzheimer's disease, multiple sclerosis, and peripheral neuropathy; homocysteine has also been linked to the inborn metabolic disorders including homocystinuria.
Homocysteine is a sulfur-containing amino acid consisting of a glycine core with a 2-mercaptoethyl side-chain. It has a role as a fundamental metabolite. It is a sulfur-containing amino acid, a member of homocysteines and a non-proteinogenic alpha-amino acid. It is a conjugate acid of a homocysteinate. It is a tautomer of a homocysteine zwitterion.
A thiol-containing amino acid formed by a demethylation of METHIONINE.
Brand Name: Vulcanchem
CAS No.: 454-29-5
VCID: VC0109187
InChI: InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
SMILES: C(CS)C(C(=O)O)N
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol

DL-Homocysteine, 90per cent

CAS No.: 454-29-5

Reference Standards

VCID: VC0109187

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

DL-Homocysteine, 90per cent - 454-29-5

CAS No. 454-29-5
Product Name DL-Homocysteine, 90per cent
Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
IUPAC Name 2-amino-4-sulfanylbutanoic acid
Standard InChI InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Standard InChIKey FFFHZYDWPBMWHY-UHFFFAOYSA-N
SMILES C(CS)C(C(=O)O)N
Canonical SMILES C(CS)C(C(=O)O)N
Melting Point 232-233°C
Physical Description Solid
Description Homocysteine, also known as Hcy or homo-cys, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Homocysteine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Homocysteine has been found throughout most human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, homocysteine is primarily located in the cytoplasm. Homocysteine exists in all eukaryotes, ranging from yeast to humans. Homocysteine participates in a number of enzymatic reactions. In particular, Betaine and homocysteine can be converted into dimethylglycine and L-methionine through the action of the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, L-Serine and homocysteine can be converted into L-cystathionine; which is mediated by the enzyme cystathionine beta-synthase. Furthermore, Betaine and homocysteine can be converted into dimethylglycine and L-methionine through its interaction with the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Homocysteine and 5-methyltetrahydrofolic acid can be converted into L-methionine and tetrahydrofolic acid through its interaction with the enzyme methionine synthase. Furthermore, 5-Methyltetrahydrofolic acid and homocysteine can be converted into tetrahydrofolic acid and L-methionine through the action of the enzyme methionine synthase. Finally, Homocysteine and L-serine can be converted into L-cystathionine through its interaction with the enzyme cystathionine beta-synthase. In humans, homocysteine is involved in the sarcosine oncometabolite pathway, the methionine metabolism pathway, the betaine metabolism pathway, and catecholamine biosynthesis pathway. Homocysteine is also involved in several metabolic disorders, some of which include the NON ketotic hyperglycinemia pathway, methylenetetrahydrofolate reductase deficiency (MTHFRD), the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, and the hypermethioninemia pathway. Outside of the human body, homocysteine can be found in a number of food items such as acerola, walnut, chinese bayberry, and passion fruit. This makes homocysteine a potential biomarker for the consumption of these food products. Homocysteine is a potentially toxic compound. Homocysteine has been found to be associated with several diseases known as continuous ambulatory peritoneal dialysis, alzheimer's disease, multiple sclerosis, and peripheral neuropathy; homocysteine has also been linked to the inborn metabolic disorders including homocystinuria.
Homocysteine is a sulfur-containing amino acid consisting of a glycine core with a 2-mercaptoethyl side-chain. It has a role as a fundamental metabolite. It is a sulfur-containing amino acid, a member of homocysteines and a non-proteinogenic alpha-amino acid. It is a conjugate acid of a homocysteinate. It is a tautomer of a homocysteine zwitterion.
A thiol-containing amino acid formed by a demethylation of METHIONINE.
Solubility 148 mg/mL
Synonyms 2 amino 4 mercaptobutyric acid
2-amino-4-mercaptobutyric acid
Homocysteine
Homocysteine, L Isomer
Homocysteine, L-Isomer
L-Isomer Homocysteine
PubChem Compound 778
Last Modified Nov 11 2021
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